Product packaging for Fmoc-Ser(tBu)-OPfp(Cat. No.:CAS No. 105751-13-1)

Fmoc-Ser(tBu)-OPfp

Cat. No.: B557268
CAS No.: 105751-13-1
M. Wt: 549.5 g/mol
InChI Key: DOUJYVMLNKRFHE-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Role as a Protected Amino Acid Building Block in Peptide Synthesis

The primary function of Fmoc-Ser(tBu)-OPfp is to act as a protected amino acid derivative, specifically tailored for the stepwise construction of peptide chains. chemicalbook.inchemimpex.com In this context, the "protection" of the amino acid is a critical concept. The Fmoc group temporarily blocks the N-terminus (the amino group) of the serine, while the tert-butyl group protects the hydroxyl group in its side chain. google.com This ensures that during the peptide bond formation, the serine molecule can only react in a controlled manner at its C-terminus (the carboxyl group).

Significance in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Robert Bruce Merrifield, revolutionized the production of synthetic peptides. wikipedia.org SPPS involves building a peptide chain sequentially on a solid resin support. wikipedia.org this compound is particularly well-suited for this method. sigmaaldrich.com The process involves anchoring the first amino acid to the resin and then sequentially adding subsequent amino acids. In each cycle, the Fmoc protecting group of the resin-bound amino acid is removed, and the next Fmoc-protected amino acid, such as this compound, is introduced. The activated OPfp ester of the incoming amino acid readily reacts with the newly deprotected amino group of the growing peptide chain, forming a new peptide bond. nih.gov The stability and high reactivity of Fmoc-amino acid-OPfp esters make them valuable for automated SPPS. bachem.com

Context within Fluorenylmethoxycarbonyl (Fmoc) Chemistry

The use of this compound is a hallmark of Fmoc-based peptide synthesis strategies. nih.gov This approach, introduced by Carpino and Han in 1970, offers a milder alternative to the older Boc (tert-butyloxycarbonyl) chemistry. nih.gov The key advantage of Fmoc chemistry lies in the base-labile nature of the Fmoc protecting group, which can be removed under gentle conditions using a base like piperidine. chempep.com This contrasts with the harsh acidic conditions required to remove the Boc group. The mild conditions of Fmoc chemistry are particularly beneficial for synthesizing peptides containing sensitive amino acids or modifications that might be damaged by strong acids. nih.gov The use of this compound within this framework allows for the efficient incorporation of serine residues into a peptide sequence while maintaining the integrity of both the growing peptide and the solid support. chempep.com

Historical Development and Evolution of Activated Amino Acid Derivatives

The journey to modern peptide synthesis has been marked by the continuous development of more efficient methods for forming peptide bonds. Early peptide synthesis, dating back to the work of Fischer and Fourneau in 1901, was a challenging endeavor. nih.gov A significant breakthrough came with the introduction of reversible Nα-protecting groups like the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932. nih.gov

The development of SPPS by Merrifield in the 1960s created a demand for amino acid derivatives that could react efficiently and with minimal side reactions. peptide.com This led to the exploration of various "activated" forms of amino acids, where the carboxyl group is modified to be more reactive towards the amino group of another amino acid. wikipedia.org Initially, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) were used to activate the carboxylic acid in situ. nih.govluxembourg-bio.com However, this method can lead to side reactions and racemization (loss of the specific 3D orientation of the amino acid). luxembourg-bio.com

To overcome these limitations, pre-formed active esters were developed. These are stable, isolatable compounds where the amino acid's carboxyl group is already activated. bachem.com Various active esters have been explored over the years, including p-nitrophenyl esters and N-hydroxysuccinimide (NHS) esters. thieme-connect.deacs.org The introduction of pentafluorophenyl (OPfp) esters represented a significant advancement, offering high reactivity and clean coupling reactions. bachem.com The development of Fmoc-amino acid-OPfp esters, including this compound, provided a set of highly efficient and stable building blocks that are now routinely used in modern, often automated, peptide synthesis. bachem.comchempep.com

Conceptual Framework of Active Esters in Amide Bond Formation

The formation of an amide bond (the peptide bond) between two amino acids involves the reaction of a carboxyl group with an amino group. wikipedia.org However, a direct reaction between a carboxylic acid and an amine is generally slow. To facilitate this reaction, the carboxyl group must be "activated" to make it a better electrophile. thieme-connect.de Active esters are a class of compounds designed for this purpose.

In an active ester, the hydroxyl group of the carboxylic acid is replaced by a good leaving group. thieme-connect.de When an amine attacks the carbonyl carbon of the active ester, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate results in the formation of the stable amide bond and the release of the leaving group (an alcohol). masterorganicchemistry.com The effectiveness of the active ester is determined by the nature of the leaving group; a more electron-withdrawing leaving group makes the carbonyl carbon more electrophilic and thus more reactive. thieme-connect.de

Pentafluorophenyl (OPfp) Esters as Activating Groups in Peptide Synthesis

Pentafluorophenyl (OPfp) esters are highly effective activating groups used in peptide synthesis. bachem.com The pentafluorophenol (B44920) leaving group is particularly effective due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. thieme-connect.de This makes the carbonyl carbon of the Fmoc-amino acid-OPfp ester highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain. cymitquimica.com

The benefits of using OPfp esters like in this compound are numerous:

High Reactivity: They react quickly and efficiently, leading to high coupling yields in SPPS. bachem.com

Stability: Fmoc-amino acid-OPfp esters are generally crystalline, stable solids that can be purified and stored, making them convenient for use in automated synthesizers. bachem.com

Reduced Racemization: The use of pre-formed active esters like OPfp esters helps to minimize the risk of racemization, a common side reaction when using in situ activation methods with carbodiimides. bachem.com This is crucial for producing peptides with the correct biological activity.

Clean Reactions: The coupling reactions typically proceed cleanly with minimal byproducts, simplifying the purification of the final peptide. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H24F5NO5 B557268 Fmoc-Ser(tBu)-OPfp CAS No. 105751-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUJYVMLNKRFHE-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457823
Record name Fmoc-Ser(tBu)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105751-13-1
Record name Fmoc-Ser(tBu)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies Utilizing Fmoc Ser Tbu Opfp

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. bachem.com The Fmoc/tBu strategy is a widely adopted approach within SPPS due to its milder reaction conditions compared to Boc-based methods. bachem.comnih.gov Fmoc-Ser(tBu)-OPfp is particularly well-suited for this methodology. sigmaaldrich.com

Direct Coupling Mechanisms of this compound on Solid Supports

The core of SPPS lies in the formation of an amide bond between the carboxyl group of an incoming amino acid and the free amine of the growing peptide chain attached to the solid support. bachem.com this compound is a type of "active ester," where the pentafluorophenyl group is a highly effective leaving group, making the ester very reactive towards nucleophiles like the N-terminal amine of the resin-bound peptide. nih.gov

The coupling mechanism involves the direct nucleophilic attack of the deprotected N-terminal amine of the peptide on the carbonyl carbon of the this compound ester. This reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable amide (peptide) bond and releases the pentafluorophenol (B44920) (PFP-OH) byproduct. thieme-connect.de A key advantage of using pre-activated esters like this compound is the avoidance of in-situ activation reagents, which can sometimes lead to side reactions with the growing peptide chain. nih.gov The coupling reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF). chempep.com To enhance the reaction rate, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often recommended, which can convert the PFP ester into the even more reactive OBt ester in situ. nih.govchempep.com

Efficiency and Advantages in Automated Peptide Synthesizers

Automated peptide synthesizers have revolutionized peptide production by enabling the rapid and sequential addition of amino acids. nih.gov this compound and other PFP esters are well-suited for automation due to several key advantages: chempep.com

Stability: Fmoc-amino acid-OPfp esters are often crystalline solids that are stable for long-term storage and can be easily handled and dissolved when needed. nih.govgoogle.com

High Reactivity: Their high reactivity ensures rapid and efficient coupling reactions, which is crucial for the cycle times in automated synthesis. bachem.comhighfine.com

Clean Reactions: The use of pre-activated esters minimizes the formation of byproducts that can arise from in-situ coupling reagents, simplifying the purification of the final peptide. google.com

Monitoring: The progress of the coupling reaction can be monitored in real-time. For instance, the addition of bromophenol blue allows for visual tracking, as the dye forms a blue ion-pair with the free amines on the solid support, which fades as the amines are acylated. sigmaaldrich-jp.com

These characteristics make this compound a reliable and efficient reagent for incorporation into the automated workflows of modern peptide synthesizers. bachem.com

Strategic Placement within Fmoc/tBu Orthogonal Protection Schemes

The Fmoc/tBu protection strategy is considered "orthogonal" because the two types of protecting groups are removed by different chemical mechanisms. nih.gov The N-terminal Fmoc group is labile to a base (typically piperidine), while the tert-butyl (tBu) side-chain protecting group on the serine residue is removed by acid (typically trifluoroacetic acid, TFA) during the final cleavage from the resin. nih.govcsic.es

This compound fits seamlessly into this scheme. The tBu group on the serine side-chain hydroxyl is stable to the basic conditions used for Fmoc deprotection, preventing unwanted side reactions at the hydroxyl group during synthesis. peptide.com This protection is then efficiently removed along with other tBu-based side-chain protecting groups and the resin linker in the final TFA cleavage step. peptide.comthermofisher.com The use of PFP esters is particularly advantageous for introducing sensitive amino acids, as the base-free coupling conditions minimize the risk of racemization. sigmaaldrich-jp.com This is especially important for residues like cysteine, and the principle extends to ensuring the stereochemical integrity of serine during its incorporation. sigmaaldrich-jp.com

Fragment Condensation and Segment Coupling Approaches Incorporating this compound

For the synthesis of very long peptides or small proteins, a convergent strategy known as fragment condensation can be more efficient than a linear, stepwise approach. nih.gov This method involves the synthesis of several protected peptide fragments, which are then coupled together. nih.gov

This compound can be used in the synthesis of these peptide fragments. nih.gov These fragments, containing C-terminal serine, can be prepared in solution or on a solid support. The use of PFP esters in the generation of these fragments is beneficial because it often results in cleaner products that are easier to purify. nih.gov For example, a protected peptide fragment with a C-terminal this compound can be coupled to the N-terminus of another fragment, either in solution or on a solid support. The 2-chlorotrityl chloride resin is often the support of choice for preparing protected peptide fragments intended for condensation, as it allows for very mild cleavage conditions that leave the side-chain protecting groups intact. sigmaaldrich-jp.com

Solution-Phase Synthetic Applications of this compound

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or for specific peptide sequences. niscpr.res.in this compound is also effective in solution-phase coupling reactions. niscpr.res.ingoogle.com

In solution-phase synthesis, the activated this compound is reacted with the free amine of another amino acid or peptide ester in a suitable organic solvent. The high reactivity of the PFP ester allows for rapid coupling, often complete in minutes, and simple workup procedures can yield the N-protected peptide in high purity. niscpr.res.in This method has been shown to be effective even for coupling sterically hindered amino acids and with minimal risk of racemization. niscpr.res.in The use of PFP esters in solution phase simplifies purification as it avoids the byproducts associated with many common coupling reagents. google.com

Synthesis of Research Peptides and Protein Constructs

The unique properties of this compound make it a valuable reagent for the synthesis of a wide range of peptides and protein constructs for research purposes. Its high reactivity and stability allow for efficient and reliable peptide assembly. nih.govwikipedia.org

Application in the Synthesis of Biologically Active Peptides (e.g., Liraglutide, APP CuBD)

This compound and related activated dipeptides are utilized in the solid-phase synthesis of complex, biologically active peptides. For example, in the synthesis of Liraglutide, a glucagon-like peptide-1 (GLP-1) analog, various Fmoc-dipeptide-OPfp esters are employed to improve coupling efficiency and reduce the number of coupling steps, which can help minimize the formation of deletion impurities. google.com While some steps in the synthesis of Liraglutide may use Fmoc-Ser(tBu)-OH with a separate coupling agent, the use of pre-activated OPfp esters for other amino acid pairs is a common strategy. google.comnih.gov

Similarly, in the synthesis of peptides related to the amyloid precursor protein (APP) copper-binding domain (CuBD), which is implicated in Alzheimer's disease, the Fmoc strategy is employed. nih.govmedsci.org Standard Fmoc-amino acids, including Fmoc-Ser(tBu)-OH, are used as building blocks in the solid-phase synthesis of these peptides for neurotoxicity and functional studies. nih.govmedsci.org

The following table provides examples of peptide fragments where this compound or its corresponding acid (requiring activation) are used.

Peptide/ProteinRelevant Sequence FragmentSynthetic Strategy
Liraglutide...-Thr-Ser-Asp-Val-Ser -Ser -Tyr-...Solid-phase synthesis using Fmoc-amino acids and dipeptide-OPfp esters. google.com
APP CuBDVaries depending on the specific peptide being studied.Solid-phase synthesis using the Fmoc strategy with standard protected amino acids. nih.govmedsci.org
MUC1 Glycopeptide...-Pro-Asp-Thr-Arg-Pro-Ala-Pro-Gly-Ser -...Solid-phase synthesis utilizing glycosylated Fmoc-Ser-OPfp building blocks. nih.gov

Utilization in Self-Assembling Peptide Research

Self-assembling peptides are a class of biomaterials with applications in tissue engineering and drug delivery. The synthesis of these peptides often relies on the precise control of their sequence and structure. While direct research citing this compound in self-assembly is limited, activated esters, particularly pentafluorophenyl (PFP) esters, are recognized for their efficiency in peptide ligation reactions that can drive self-assembly. nih.gov

PFP esters are more efficient acyl donors than other activating groups like p-nitrophenol or N-hydroxysuccinimide in oxo-ester mediated native chemical ligation (NCL). nih.gov This type of ligation can be used to form native amide bonds, guiding the assembly of peptide conjugates. nih.gov In some methodologies, surfaces are functionalized with PFP esters, to which peptide sequences can be immobilized, serving as attachment points for the formation of self-assembling peptide hydrogels. researchgate.net

Design and Fabrication of Peptide Arrays

Peptide arrays are powerful tools for high-throughput screening of protein-protein interactions, enzyme activity, and epitope mapping. The fabrication of these arrays often involves the in-situ synthesis of peptides on a solid support. Pentafluorophenyl esters of Fmoc-amino acids are well-suited for this application due to their stability and high reactivity. acs.org

One method utilizes microfluidic impact printing to deliver Fmoc-amino acid-OPfp esters to specific locations on a microarray substrate. acs.org The activated amino acids are then coupled to the growing peptide chains. This technology allows for the combinatorial synthesis of large peptide libraries with high fidelity. acs.org The stability of Fmoc-amino acid-OPfp esters is a key advantage, as they show minimal degradation when stored in toner cartridges for the printer, ensuring the quality of the synthesized peptides. acs.org

Another approach involves a particle-based synthesis where a laser printer delivers toner particles containing Fmoc-amino acid-OPfp esters to a solid support. nih.gov Melting the particles allows the activated amino acids to diffuse and couple to the support, enabling the generation of a peptide array through repeated cycles. nih.gov

Role in Peptide Lipidation Strategies

Lipidation, the covalent attachment of a lipid moiety to a peptide, is a common strategy to improve the pharmacokinetic properties of peptide-based drugs. nih.gov While many lipidation strategies involve the modification of lysine (B10760008) or cysteine side chains, the synthesis of the peptide backbone itself relies on standard SPPS techniques. beilstein-journals.orgrsc.org

The chemical synthesis of lipidated peptides is predominantly carried out using the Fmoc/tBu strategy. beilstein-journals.org In a typical process, the peptide sequence is assembled on a solid support using Fmoc-protected amino acids, including Fmoc-Ser(tBu)-OH. fu-berlin.de After the peptide chain is assembled, a lipid moiety can be coupled to a specific site, such as the N-terminus or a deprotected lysine side chain. beilstein-journals.orgrsc.org For example, a fatty acid can be coupled to the peptide while it is still on the resin. beilstein-journals.org

In some convergent strategies, a lipidated amino acid derivative is prepared separately and then coupled to the peptide fragment. rsc.org The synthesis of these fragments would also employ standard Fmoc-SPPS, where Fmoc-Ser(tBu)-OH or its activated OPfp ester could be used for the incorporation of serine residues. rsc.org

Mechanistic and Kinetic Studies of Reactions Involving Fmoc Ser Tbu Opfp

Investigation of Amide Bond Formation Kinetics and Yields

The use of Fmoc-amino acid-OPfp esters represents a strategy of pre-activation, meaning the amino acid is already in a highly reactive state and does not require an additional in-situ activation step with coupling reagents. peptide.com This inherent reactivity governs the kinetics of the amide bond formation.

Research findings indicate that the coupling reactions mediated by OPfp esters are both rapid and efficient. peptide2.com The pentafluorophenyl group is an excellent leaving group, facilitating the nucleophilic attack by the free amine of the growing peptide chain. While specific kinetic constants for Fmoc-Ser(tBu)-OPfp are not broadly published, empirical evidence from synthesis protocols shows that coupling times can range from one hour to overnight, depending on the sequence and reaction conditions. peptide.com The addition of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) can further accelerate the rate of reaction. peptide.compeptide2.comsigmaaldrich-jp.com

Yields for couplings involving this compound are generally high, which is a primary reason for its use. The high reactivity ensures that the coupling reaction proceeds to completion, minimizing the presence of deletion sequences (peptides missing an amino acid) in the final crude product. OPfp esters are particularly valued in situations where a slow, controlled coupling is necessary to achieve a cleaner product, as they exhibit good stability in solution. sigmaaldrich-jp.com

Table 1: Representative Coupling Conditions and Outcomes This table provides illustrative data based on typical findings in peptide synthesis literature.

Coupling Partner Additive Reaction Time Typical Yield Reference
H-Gly-Resin HOBt 1-2 hours >95% peptide2.com, sigmaaldrich-jp.com
H-Pro-Resin None 2-4 hours >90% peptide.com
Sterically Hindered Amine HOOBt 8-12 hours 85-95% peptide.com

Side Reaction Mitigation Strategies

Beyond epimerization, the synthesis of serine-containing peptides is susceptible to other side reactions. The use of this compound is part of a broader strategy to ensure high fidelity.

The side-chain hydroxyl group of serine is a potential nucleophile that could be acylated by an activated amino acid, leading to branched peptides. While the tert-butyl (tBu) group offers robust protection, its removal in post-synthesis modification strategies requires a reagent that can selectively acylate the N-terminal amine without affecting an unprotected hydroxyl group.

Pfp esters are highly selective for reacting with amines over alcohols. sigmaaldrich-jp.comthieme-connect.de This selectivity makes this compound (and other Pfp esters) ideal for situations where a serine or threonine residue might be temporarily deprotected on-resin for modification, as the risk of side-chain acylation during the subsequent coupling step is minimal. sigmaaldrich-jp.com

Aspartimide formation is a notorious side reaction in Fmoc-SPPS, occurring most frequently in Asp-Gly, Asp-Asn, and Asp-Ser sequences. peptide.comnih.gov This intramolecular cyclization is catalyzed by the base (piperidine) used for Fmoc deprotection and results in a mixture of byproducts, including α- and β-aspartyl peptides and their epimers, which are difficult to purify. nih.goviris-biotech.de

Stability and Reactivity Profiling of this compound in Reaction Media

The utility of this compound in peptide synthesis is fundamentally linked to its distinct stability and reactivity characteristics. As a pre-activated building block, its chemical behavior in various reaction media dictates its effectiveness, efficiency, and the purity of the final peptide product. sigmaaldrich-jp.com This profile is primarily governed by the interplay of its three core components: the base-labile Fmoc protecting group, the acid-labile tert-butyl (tBu) ether, and the highly reactive pentafluorophenyl (OPfp) ester.

Stability Profile

This compound exhibits considerable stability under specific conditions, making it suitable for both storage and use in demanding synthetic applications. Several classes of active esters, including pentafluorophenyl esters, are stable enough to be isolated, stored for extended periods, and still demonstrate rapid reactivity in peptide coupling reactions. chempep.com

Solutions of Fmoc-amino acid-OPfp esters in dimethylformamide (DMF) show good stability, a crucial feature for solid-phase peptide synthesis (SPPS). sigmaaldrich-jp.com This stability makes them ideal for situations requiring long and slow coupling reactions, where less stable activated species might degrade before the reaction reaches completion. sigmaaldrich-jp.com The compound's stability is also defined by its orthogonal protecting groups. The Fmoc group is stable under the acidic conditions required to cleave tert-butyl (tBu) based protecting groups, while the tBu group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group. chempep.comwikipedia.org

Below is a summary of the stability characteristics of this compound in typical reaction media.

Table 1: Stability of this compound Under Various Conditions

Condition Solvent Observation Source
Storage Solid Sufficiently stable for isolation and prolonged storage. chempep.com
Coupling Reactions DMF Good solution stability, making it ideal for long, slow couplings. sigmaaldrich-jp.com
Acidic Media TFA / DCM The OPfp ester and tBu group are stable, but the Fmoc group is also generally acid-stable. chempep.com

Reactivity Profile

This compound is classified as an active ester, designed for the efficient formation of amide bonds. The pentafluorophenyl group is highly electron-withdrawing, which activates the carbonyl carbon of the serine residue, making it highly susceptible to nucleophilic attack by the free amino group of a peptide chain. thieme-connect.de

A key feature of its reactivity is the high selectivity for amines. sigmaaldrich-jp.com This allows for chemoselective reactions where the activated serine derivative acylates the N-terminal amine of the peptide without causing unwanted acylation of unprotected hydroxyl groups, such as those on serine or threonine residues elsewhere in the sequence. sigmaaldrich-jp.com This property is particularly valuable for the synthesis of peptides intended for post-synthetic modifications. sigmaaldrich-jp.com

Furthermore, couplings with this compound exhibit a low degree of racemization. sigmaaldrich-jp.com This is a significant advantage over activation methods that require the use of an organic base like diisopropylethylamine (DIPEA), which has been shown to cause racemization in the coupling of Fmoc-Ser(tBu)-OH. sigmaaldrich-jp.comchempep.com The reaction with the OPfp ester proceeds efficiently without added base, thus minimizing the risk of epimerization. sigmaaldrich-jp.com To enhance the reaction rate, an equivalent of 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is often added with the OPfp ester. sigmaaldrich-jp.comchempep.com

The progress of the coupling reaction can be visually monitored in real-time by adding bromophenol blue to the reaction mixture. sigmaaldrich-jp.com The dye forms a blue ion-pair with the basic free amines on the solid support, and as the amines are acylated by this compound, the blue color fades to yellow, indicating the reaction is proceeding. sigmaaldrich-jp.com

Table 2: Reactivity Characteristics of this compound

Reaction Feature Description Common Additives Source
Reaction Type Acylation / Amide bond formation HOBt, Oxyma Pure sigmaaldrich-jp.com
Selectivity Highly selective for amines over hydroxyl groups. None required for selectivity. sigmaaldrich-jp.com
Racemization Very low risk of racemization due to base-free coupling conditions. N/A sigmaaldrich-jp.comchempep.com
Monitoring Real-time monitoring possible with bromophenol blue indicator. Bromophenol blue sigmaaldrich-jp.com

| Activation Level | Highly reactive ester, suitable for automated SPPS. | HOBt or Oxyma Pure can increase reactivity. | sigmaaldrich-jp.comchempep.com |

Advanced Applications and Research Frontiers of Fmoc Ser Tbu Opfp

Development of Peptide-Based Probes for Biochemical Research

The synthesis of specialized peptide sequences is fundamental to the creation of probes for biochemical research, which are designed to investigate biological processes with high specificity and sensitivity. Fmoc-Ser(tBu)-OPfp plays a crucial role in the solid-phase synthesis of these sophisticated molecular tools. The high reactivity of the Pfp ester ensures efficient and rapid coupling reactions, which is critical when incorporating sensitive or modified amino acids often found in peptide probes.

Peptide-based probes are frequently used to study enzyme activity, particularly proteases. These probes often contain a recognition sequence for a specific enzyme and a reporter molecule, such as a fluorophore or a biotin tag. The reliable incorporation of serine residues using this compound is vital, as serine can be a key part of the enzyme's recognition motif or a site for post-translational modifications that influence enzyme-substrate interactions. The efficiency of this compound helps in achieving high purity of the final peptide probe, which is essential for accurate and reproducible biochemical assays.

Key Contributions of this compound in Peptide Probe Development:

FeatureContribution to Peptide Probe Synthesis
High Reactivity of Pfp Ester Ensures near-quantitative coupling, which is crucial for the synthesis of long or complex probes with high fidelity.
Orthogonal Protection Scheme The Fmoc (base-labile) and tBu (acid-labile) groups allow for selective deprotection strategies, enabling site-specific modifications of the peptide backbone or side chains, a common requirement for probe design.
Compatibility with Modified Residues Facilitates the incorporation of non-standard amino acids or reporter groups, expanding the diversity and functionality of the synthesized probes.

Contributions to Structure-Activity Relationship (SAR) Studies of Peptides

Structure-activity relationship (SAR) studies are a critical component of drug discovery and peptide engineering, aiming to understand how the chemical structure of a peptide influences its biological activity. nih.govnih.gov These studies involve the systematic modification of a peptide's amino acid sequence to identify key residues and structural motifs responsible for its function. mdpi.com The efficiency and reliability of this compound in peptide synthesis are invaluable for generating the large libraries of peptide analogs required for comprehensive SAR analyses. nih.gov

By substituting specific amino acids with serine or modifying existing serine residues, researchers can probe the importance of hydroxyl groups, hydrogen bonding capabilities, and potential phosphorylation sites on peptide activity. The use of this compound ensures that the serine residue is incorporated with high fidelity and minimal side reactions, leading to pure peptide analogs for biological testing. This high level of purity is paramount for obtaining accurate and reliable SAR data, which in turn guides the rational design of more potent and selective peptide-based therapeutics. nih.gov

Role in Protein Engineering and Site-Specific Modification Studies

Protein engineering and site-specific modification aim to create proteins with novel functions or to study the role of specific amino acid residues. While genetic methods are powerful, chemical synthesis of protein domains or site-specific ligation of synthetic peptides offers a complementary and often more versatile approach, particularly for incorporating unnatural amino acids or post-translational modifications.

This compound is instrumental in the synthesis of peptide fragments that can be ligated to larger protein domains. The serine residue itself can be a target for site-specific modifications. For instance, a synthetically introduced serine can be enzymatically or chemically modified to introduce a phosphate group (phosphorylation), a sugar moiety (glycosylation), or other chemical reporters. The robust nature of the Fmoc/tBu strategy, for which this compound is a key component, ensures the efficient synthesis of these peptide building blocks. nih.gov

Facilitation of Novel Peptide Design and Discovery Processes

The discovery of novel peptides with therapeutic potential often relies on high-throughput synthesis and screening of peptide libraries. nih.gov The properties of this compound contribute significantly to the speed and success of these discovery pipelines. The pre-activated nature of the Pfp ester accelerates the coupling steps in automated peptide synthesizers, enabling the rapid generation of numerous peptide sequences.

Furthermore, the serine residue itself is a versatile component in peptide design. Its ability to form hydrogen bonds can be crucial for maintaining a specific peptide conformation required for biological activity. By strategically placing serine residues within a peptide sequence, researchers can influence its secondary structure and binding affinity to a target receptor. The reliable and efficient incorporation of serine using this compound is therefore a key enabler in the exploration of new peptide-based drug candidates.

Integration into Combinatorial Chemistry Libraries for Lead Identification

Combinatorial chemistry is a powerful technique for identifying lead compounds in drug discovery by synthesizing and screening a vast number of related molecules. nih.gov Peptide libraries are a common focus of combinatorial chemistry, and this compound is a valuable reagent in this context. The high reactivity and stability of this compound are well-suited for the automated and parallel synthesis methods used to create large combinatorial peptide libraries. nih.gov

The inclusion of serine in these libraries is important for generating structural and functional diversity. The hydroxyl side chain of serine can participate in a variety of molecular interactions, and its presence can significantly influence the binding properties of the peptides in the library. The efficiency of this compound ensures that each peptide in the library is synthesized with a high degree of success, which is critical for the subsequent screening and identification of active "hit" compounds.

Example of a Combinatorial Library Synthesis Incorporating Serine:

A "one-bead-one-compound" library could be synthesized where at a specific position, a mixture of Fmoc-amino acids, including this compound, is used. After synthesis and deprotection, each bead will carry a unique peptide sequence that can be screened for binding to a target protein.

Research in Diagnostic Tool Development Utilizing Peptide Components

Peptides are increasingly being utilized in the development of diagnostic tools due to their high specificity and affinity for disease biomarkers. nih.gov These peptide-based diagnostics can be used in various formats, including immunoassays and imaging agents. The synthesis of these diagnostic peptides relies on robust and efficient chemical methods, where this compound plays a significant role.

For example, a peptide that specifically binds to a cancer biomarker can be synthesized and conjugated to a reporter molecule for detection. Serine residues within such a peptide can be critical for its binding affinity and specificity. They can also serve as convenient handles for the attachment of diagnostic labels after selective deprotection. The high-quality synthesis enabled by this compound is essential for the reliability and performance of the final diagnostic tool. rsc.org

Analytical and Characterization Techniques in Research with Fmoc Ser Tbu Opfp

Monitoring of Coupling Reactions

Real-time monitoring of the coupling reaction provides immediate feedback on its progress. The bromophenol blue test is a colorimetric method that can be used for this purpose. This test is based on the color change of the indicator in the presence of free primary or secondary amines on the solid support.

The procedure involves taking a small sample of the resin beads from the reaction vessel and washing them to remove any residual reagents. The beads are then treated with a solution of bromophenol blue. The interpretation of the results is as follows:

Color of Resin BeadsInterpretation
Blue Indicates the presence of unreacted free amines, signifying an incomplete coupling reaction.
Greenish-Yellow Suggests that the coupling reaction is nearing completion, with only a small amount of free amines remaining.
Yellow Indicates the absence of free amines, signifying a complete coupling reaction.

This qualitative test is a rapid and straightforward method to assess the progress of the coupling of Fmoc-Ser(tBu)-OPfp.

The Kaiser test, also known as the ninhydrin (B49086) test, is a highly sensitive method for the detection of primary amines and is widely used to confirm the completion of coupling reactions in SPPS. ias.ac.in This test is particularly useful after the coupling of this compound to ensure that all the N-terminal amines of the growing peptide chains have reacted.

The test involves reacting a small sample of the peptide-resin with a solution of ninhydrin. The development of a deep blue or purple color on the resin beads and/or in the solution indicates the presence of unreacted primary amines, signaling an incomplete coupling. A negative result, where the beads and solution remain colorless or turn a faint yellow, confirms the completion of the reaction. While the Kaiser test is highly effective for primary amines, it is less reliable for secondary amines, such as proline. ias.ac.in

While primarily qualitative, the Kaiser test can be adapted for quantitative analysis by spectrophotometrically measuring the amount of the colored product released into the solution. ias.ac.in This allows for a more precise determination of the extent of unreacted amino groups.

Purity Assessment of Synthesized Peptides

Following the completion of the peptide synthesis, which may involve the incorporation of one or more this compound residues, a thorough purity assessment of the crude peptide is crucial. This step determines the success of the synthesis and guides the subsequent purification strategy.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis of crude peptide purity and the purification of the target peptide. mpg.de Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. In RP-HPLC, peptides are separated based on their hydrophobicity.

For the analysis of a peptide synthesized using this compound, a small amount of the cleaved and deprotected peptide is dissolved in an appropriate solvent and injected into the HPLC system. The resulting chromatogram provides a profile of the components in the crude product. The purity of the target peptide is determined by integrating the area of its corresponding peak relative to the total area of all peaks.

The following table provides a hypothetical example of an analytical RP-HPLC report for a crude peptide containing a Ser(tBu) residue.

Peak No.Retention Time (min)Area (%)Possible Identity
15.28.5Deletion Sequence
212.885.0Target Peptide
314.16.5Incompletely Deprotected Peptide

Based on the analytical HPLC results, a preparative HPLC method can be developed to purify the target peptide from the synthesis-related impurities. mpg.de

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity. springernature.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a commonly employed method for the analysis of peptides due to its sensitivity and tolerance for complex mixtures. sigmaaldrich.com

To perform a MALDI-ToF MS analysis, a small amount of the crude or purified peptide is co-crystallized with a matrix material on a target plate. The sample is then irradiated with a laser, causing the peptide molecules to desorb and ionize. The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio, allowing for the precise determination of the peptide's molecular weight. The experimentally determined molecular weight is then compared to the theoretical molecular weight of the target peptide to confirm its successful synthesis.

Spectroscopic Characterization of Intermediate and Final Peptide Products

While HPLC and mass spectrometry are the primary tools for purity assessment and molecular weight confirmation, other spectroscopic techniques can provide valuable structural information about the peptide intermediates and the final product.

Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the progress of the coupling reaction on the solid support by observing the disappearance of the amine N-H stretching vibrations and the appearance of the amide bond vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy, although more complex to perform on resin-bound peptides, can provide detailed structural information on the final purified peptide in solution. The release of the Fmoc protecting group during the deprotection step can also be monitored by UV spectroscopy, as the cleaved dibenzofulvene-piperidine adduct has a characteristic UV absorbance. nih.gov

Methodologies for Epimerization Detection and Quantification

The chiral integrity of amino acid derivatives is paramount in peptide synthesis, as the introduction of even minor amounts of the incorrect stereoisomer can significantly impact the final peptide's structure, activity, and immunogenicity. For activated amino acids such as this compound, the risk of epimerization (the conversion of the L-isomer to the D-isomer at the α-carbon) is a critical concern, particularly during the activation and coupling steps of solid-phase peptide synthesis (SPPS). mdpi.comchempep.com Consequently, robust analytical methodologies are essential for the detection and quantification of potential epimerization.

The primary and most precise technique for analyzing the enantiomeric purity of Fmoc-protected amino acids is chiral High-Performance Liquid Chromatography (HPLC). phenomenex.comwindows.net This method offers high sensitivity and resolution, making it possible to detect and quantify enantiomeric impurities at levels below 0.1%, which is often required for pharmaceutical-grade peptides. phenomenex.comwindows.net

The separation of enantiomers is achieved using chiral stationary phases (CSPs). For Fmoc-amino acids, polysaccharide-based CSPs are commonly employed. phenomenex.comwindows.net These phases, often derived from cellulose (B213188) or amylose, provide the necessary chiral recognition environment to resolve the L- and D-enantiomers. phenomenex.comwindows.net The choice of mobile phase, typically a mixture of an organic modifier like acetonitrile (B52724) or methanol (B129727) with an acidic additive such as trifluoroacetic acid, is optimized to achieve baseline separation of the stereoisomers. phenomenex.com Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, have also proven effective for the chiral separation of a wide range of N-blocked amino acids, including Fmoc derivatives. sigmaaldrich.com

While this compound is an activated ester used for coupling, studies on its precursor, Fmoc-Ser(tBu)-OH, provide direct insight into the conditions that promote epimerization. Research has shown that the choice of coupling reagent and base can significantly influence the level of epimerization. mdpi.comchempep.com For instance, the use of N,N'-diisopropylethylamine (DIPEA) as a base has been shown to induce racemization during the coupling of Fmoc-Ser(tBu)-OH. chempep.com Studies comparing various coupling agents have quantified the percentage of D-epimer formed under different conditions, highlighting the susceptibility of serine derivatives to this side reaction. mdpi.comnih.gov Glycosylated serine derivatives have been found to have a faster rate of epimerization than protected serine analogs like Fmoc-Ser(Trt)-OH. nih.gov

The following table summarizes findings on epimerization levels for Fmoc-Ser(tBu)-OH when using different common coupling reagents in peptide synthesis. These results underscore the importance of analytical verification, as the level of the undesired D-isomer can vary significantly.

Coupling ReagentEpimerization (%)Reaction EfficiencyReference
HBTUHighGood mdpi.com
HATUHighGood mdpi.com
PyBOPHighGood mdpi.com
DCCHighGood mdpi.com
DEPBTLowReduced mdpi.com
MYMsA (Ynamide)LowGood mdpi.com
MYMTsA (Ynamide)LowGood mdpi.com

In addition to HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy can be a useful tool for characterization. scienceopen.comrsc.org While standard ¹H-NMR may not resolve enantiomers, if epimerization occurs within a peptide chain, it creates diastereomers. These diastereomers can sometimes be distinguished by high-field NMR, appearing as separate sets of signals, although quantification of low-level impurities by this method is challenging compared to chiral chromatography.

Challenges and Future Directions in Fmoc Ser Tbu Opfp Research

Optimization of Synthetic Efficiency and Overall Yield in Complex Peptide Synthesis

One of the primary challenges lies in overcoming steric hindrance and potential side reactions during the coupling step. While the pentafluorophenyl (Pfp) ester is a highly reactive activating group, incomplete couplings can occur, especially with sterically demanding amino acids or within aggregating peptide sequences. chempep.com This necessitates strategies such as double coupling or the use of elevated temperatures to drive the reaction to completion. However, prolonged reaction times or harsh conditions can increase the risk of side reactions, such as racemization. chempep.com

Another significant factor is the potential for side reactions involving the serine hydroxyl group, even with the tert-butyl (tBu) protecting group. Although generally stable, the tBu group can be susceptible to premature cleavage under certain conditions, leading to undesired byproducts. Research is ongoing to refine coupling conditions and reagent combinations to minimize these side reactions and improve the fidelity of the synthesis.

Table 1: Factors Affecting Coupling Efficiency in Complex Peptide Synthesis

FactorChallengePotential Mitigation Strategies
Peptide Sequence Aggregation of hydrophobic or β-sheet forming sequences.Use of structure-disrupting solvents, elevated temperatures, or specialized resins.
Steric Hindrance Incomplete coupling of bulky amino acids adjacent to the serine residue.Extended coupling times, double coupling, use of more potent activating agents.
Side Reactions Racemization, premature deprotection of the tBu group.Optimization of base and solvent choice, careful control of reaction temperature and time.
Resin Choice Poor swelling or compatibility with the growing peptide chain.Selection of appropriate resin based on peptide sequence and length (e.g., low-substitution resins). researchgate.net

Green Chemistry Initiatives in Solid-Phase Peptide Synthesis Utilizing Fmoc-Ser(tBu)-OPfp

The standard Fmoc/tBu solid-phase peptide synthesis (SPPS) is known for its high consumption of hazardous solvents, such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.orgdoaj.orgresearchoutreach.org These solvents are used extensively for washing, deprotection, and coupling steps, generating significant amounts of hazardous waste. researchoutreach.org Green chemistry initiatives are focused on reducing the environmental impact of SPPS by exploring safer and more sustainable alternatives. rsc.orgdigitellinc.comadvancedchemtech.com

Development of Next-Generation Serine Derivatives and Activating Groups

While this compound is a robust and widely used reagent, the field of peptide synthesis is continually evolving, with a focus on developing novel protecting and activating groups to further enhance efficiency, reduce side reactions, and expand the scope of accessible peptides.

Research into next-generation serine derivatives is exploring alternatives to the tBu protecting group. While effective, its removal requires strong acidic conditions (e.g., trifluoroacetic acid), which can sometimes lead to side reactions with sensitive residues in the peptide chain. The development of more labile protecting groups that can be removed under milder conditions would be highly advantageous.

Similarly, while the OPfp ester is a potent activating group, there is interest in developing alternative activating strategies that offer even faster kinetics, higher coupling efficiencies for challenging sequences, and reduced potential for racemization. bachem.com Furthermore, late-stage modification of serine residues within a peptide is an emerging area of research. acs.orgnih.gov This approach allows for the conversion of serine into various non-canonical amino acids after the main peptide backbone has been assembled, providing a powerful tool for creating diverse peptide libraries for applications in medicinal chemistry and chemical biology. acs.orgnih.gov

Addressing Scalability for Larger-Scale Research and Potential Industrial Applications

The transition from laboratory-scale peptide synthesis to larger-scale production for research and potential industrial applications presents a unique set of challenges. While this compound is readily available for research purposes, ensuring a consistent and cost-effective supply for large-scale synthesis is a critical consideration.

Furthermore, the purification of large quantities of crude peptide can be a significant bottleneck. The development of more efficient and scalable purification techniques is crucial for making large-scale peptide synthesis more economically viable.

Computational Chemistry and Modeling for Reaction Prediction and Optimization

Computational chemistry and molecular modeling are emerging as powerful tools for understanding and optimizing peptide synthesis. By simulating the interactions between this compound, the growing peptide chain, and the solvent, researchers can gain insights into the reaction mechanisms and predict potential challenges.

For example, computational models can be used to predict the likelihood of aggregation for a given peptide sequence, allowing for the proactive selection of appropriate solvents or synthesis conditions to mitigate this issue. Density Functional Theory (DFT) calculations can be employed to study the kinetics and thermodynamics of the coupling and deprotection steps, helping to identify conditions that favor the desired reaction pathway while minimizing side reactions. nih.gov This predictive capability can significantly reduce the amount of empirical optimization required, saving time and resources.

Emerging Roles in Advanced Biomaterial and Nanotechnology Research

The unique properties of peptides, including their biocompatibility and ability to self-assemble into well-defined nanostructures, make them highly attractive for applications in biomaterials and nanotechnology. nih.govnih.gov Fmoc-protected amino acids, including derivatives of serine, have been shown to self-assemble into various morphologies such as nanofibers, nanotubes, and hydrogels. chemrxiv.orgresearchgate.net

The self-assembly process is driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding between the amino acid residues. chemrxiv.org By controlling factors such as concentration, temperature, and solvent, it is possible to direct the self-assembly of Fmoc-Ser(tBu)-OH into specific structures, such as flower-like assemblies at lower concentrations and rod-like structures at higher concentrations. chemrxiv.org These self-assembled peptide nanostructures have potential applications in areas such as drug delivery, tissue engineering, and biosensing. rsc.org The incorporation of this compound into peptide sequences designed for self-assembly allows for the precise control of the resulting nanostructure's properties and functionality.

Q & A

Q. What is the role of Fmoc-Ser(tBu)-OPfp in solid-phase peptide synthesis (SPPS)?

this compound is an activated amino acid derivative used for efficient coupling in SPPS. The Fmoc group (9-fluorenylmethoxycarbonyl) acts as a temporary α-amino protector, removable under mild basic conditions (e.g., piperidine). The tBu (tert-butyl) group protects the serine hydroxyl side chain during synthesis, preventing undesired side reactions. The OPfp (pentafluorophenyl ester) enhances reactivity, enabling rapid amide bond formation under mild conditions. This compound is particularly useful for introducing serine residues with orthogonal protection strategies .

Q. How should this compound be stored and handled to maintain stability?

Store the compound at room temperature (RT) in a dry, inert environment to prevent hydrolysis of the OPfp ester. It is soluble in DMSO (≥38.3 mg/mL) and EtOH (≥97.4 mg/mL) for stock solutions, but avoid prolonged exposure to moisture. Use anhydrous solvents and argon/nitrogen atmospheres during weighing and coupling reactions .

Q. Why are orthogonal protecting groups (Fmoc and tBu) critical for this reagent?

Orthogonal protection ensures sequential deprotection without disrupting other functional groups. The Fmoc group is removed with 20% piperidine in DMF, while the tBu group requires strong acids like trifluoroacetic acid (TFA). This allows precise control during stepwise peptide elongation, particularly in synthesizing glycopeptides or peptides with post-translational modifications .

Advanced Research Questions

Q. How can researchers address low coupling yields when using this compound in sterically hindered sequences?

Steric hindrance can reduce coupling efficiency. Mitigation strategies include:

  • Using double coupling protocols (extend reaction time to 2–4 hours).
  • Adding coupling enhancers like HOBt (1-hydroxybenzotriazole) or OxymaPure.
  • Employing microwave-assisted synthesis to improve reaction kinetics.
  • Confirming completeness via Kaiser test or HPLC monitoring .

Q. What analytical methods are recommended to verify the integrity of this compound during synthesis?

  • Reverse-phase HPLC : Use gradients of 0.1% TFA in water (A) and acetonitrile (B) (e.g., 0–30% B over 30 minutes) with UV detection at 214 nm to assess purity .
  • ESI-MS (Electrospray Ionization Mass Spectrometry) : Confirm molecular weight ([M+H]+ expected: 549.49) and detect impurities or side products (e.g., hydrolyzed OPfp esters) .

Q. How can side reactions during this compound coupling be detected and mitigated?

Common side reactions include OPfp ester hydrolysis and guanidinylation (when using uronium-based coupling reagents). To address these:

  • Monitor reactions via TLC or HPLC for unexpected peaks.
  • Use ESI-MS to identify byproducts (e.g., molecular ions matching uronium adducts, as seen in m/z 660.14 in ESI-MS analysis) .
  • Replace problematic coupling reagents (e.g., TSTU) with carbodiimides (DIC) or avoid excess base .

Q. What strategies improve the synthesis of O-glycopeptides using this compound?

For glycosylation:

  • Pre-synthesize glycosylated building blocks (e.g., Fmoc-Ser(GalNAc)-OPfp) and incorporate them via SPPS.
  • Use TFA-labile protecting groups (e.g., tBu) to retain glycosidic bonds during final deprotection.
  • Optimize coupling with low-temperature (0–4°C) conditions to preserve sugar moieties .

Q. How can researchers overcome purification challenges with this compound intermediates?

OPfp esters are notoriously difficult to crystallize. Alternatives include:

  • Flash chromatography using silica gel and ethyl acetate/hexane gradients.
  • Preparative HPLC with C18 columns and acetonitrile/water mobile phases.
  • Avoid aqueous workup to prevent ester hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.